6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one
Description
6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is a Schiff base derivative with a cyclohexa-2,4-dien-1-one core. Its structure features two distinct substituents: a heptyloxy chain at the 4-position of the aniline moiety and an octyloxy group at the 3-position of the dienone ring. The compound’s conjugated π-system, arising from the Schiff base linkage (C=N) and the dienone core, suggests possible applications in materials science or coordination chemistry, where electron delocalization and tautomerism may play critical roles .
Properties
CAS No. |
643755-07-1 |
|---|---|
Molecular Formula |
C28H41NO3 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-[(4-heptoxyphenyl)iminomethyl]-5-octoxyphenol |
InChI |
InChI=1S/C28H41NO3/c1-3-5-7-9-11-13-21-32-27-17-14-24(28(30)22-27)23-29-25-15-18-26(19-16-25)31-20-12-10-8-6-4-2/h14-19,22-23,30H,3-13,20-21H2,1-2H3 |
InChI Key |
MNWFYKOIILIIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
One of the primary methods for synthesizing this compound is through a condensation reaction between appropriate aniline derivatives and aldehydes or ketones.
Reagents :
- 4-(Heptyloxy)aniline
- Octanal or an equivalent aldehyde
- Catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., BF3)
-
- Dissolve 4-(Heptyloxy)aniline in a suitable solvent (e.g., ethanol or dichloromethane).
- Add the aldehyde dropwise while stirring at room temperature.
- Introduce the catalyst and heat the mixture to reflux for several hours.
- Upon completion, cool the reaction mixture and extract the product using organic solvents.
- Purify the crude product through recrystallization or column chromatography.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency in reducing reaction times and improving yields.
Reagents :
- Similar to the condensation reaction
-
- Combine the reactants in a microwave-compatible vessel with a solvent.
- Subject the mixture to microwave irradiation at controlled temperatures (e.g., 80-120°C) for a predetermined time (typically minutes).
- Post-reaction, allow the mixture to cool and perform extraction and purification as described above.
Multi-Step Synthesis
In some cases, a multi-step synthesis may be required to introduce various functional groups sequentially.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | Heptyl bromide + aniline derivative | Base, reflux |
| 2 | Aldol Condensation | Resulting amine + aldehyde | Acid catalyst, reflux |
| 3 | Functionalization | Addition of octyloxy group | Appropriate nucleophile |
This method allows for precise control over the functionalization of intermediates, leading to higher purity in the final product.
After synthesis, it is crucial to characterize the compound to confirm its structure and assess purity.
| Technique | Purpose |
|---|---|
| NMR | Determine structural integrity |
| HPLC | Assess purity |
| Mass Spectrometry | Confirm molecular weight |
Yield Data
The yield of each method can vary significantly based on conditions:
- Condensation Reaction: Typically yields between 70-90% .
- Microwave-Assisted Synthesis: Yields can exceed 95% due to rapid reaction times.
- Multi-Step Synthesis: Generally yields around 60-80% , depending on intermediate stability.
The preparation of 6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one can be effectively achieved through various methods including condensation reactions, microwave-assisted techniques, and multi-step synthesis approaches. Each method presents unique advantages regarding yield and efficiency, making it essential for researchers to select the appropriate technique based on their specific requirements for purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. Such properties are crucial for developing new antibiotics in the face of rising antibiotic resistance .
Materials Science
Organic Photovoltaics
Due to its conjugated structure, this compound is being investigated for use in organic photovoltaic devices. Its ability to absorb light and convert it to electrical energy makes it a promising candidate for enhancing the efficiency of solar cells. Research has shown that incorporating such compounds into device architectures can improve charge transport and overall energy conversion efficiency .
Polymer Composites
The compound can be utilized as a functional additive in polymer composites. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications in automotive and aerospace industries .
Biochemical Applications
Protein Production Systems
Recent patents have highlighted methods involving this compound for enhancing protein production in various biological systems. By modifying polynucleotide structures with this compound, researchers aim to improve the yield and functionality of recombinant proteins used in therapeutics and research .
Summary of Key Findings
Mechanism of Action
The mechanism of action of 6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related cyclohexa-2,4-dien-1-one derivatives, focusing on substituent effects, synthesis, crystallography, and functional properties.
Structural Analogues with Varied Substituents
A. 6-(((5-Chloro-2-hydroxyphenyl)amino)methylene)cyclohexa-2,4-dien-1-one (H2L)
- Substituents : 5-Chloro-2-hydroxyphenyl and hydroxyl groups.
- Synthesis: Prepared via Schiff base condensation between 2-amino-4-chlorophenol and 2-hydroxybenzaldehyde in ethanol under reflux .
- Key Differences : The chloro and hydroxyl groups introduce strong electron-withdrawing and hydrogen-bonding capabilities, contrasting with the target compound’s electron-donating alkoxy chains. This likely increases H2L’s polarity and reactivity in metal coordination .
B. 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
- Substituents: Nitro (NO₂) and hydroxy groups.
- Crystallography: Exhibits a planar dienone core with intramolecular hydrogen bonds (O–H⋯O, N–H⋯O) stabilizing the structure. Bond lengths (e.g., C1–N1 = 1.29 Å) indicate strong conjugation .
C. 6-[4-(2-Chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- Substituents : Chlorophenyl and quinazoline moieties.
- Properties : The fused quinazoline ring extends π-conjugation, while the chloro group increases electrophilicity. This structure may exhibit enhanced binding to biological targets compared to the target compound’s alkyl-dominated system .
Substituent Effects on Physicochemical Properties
*Predicted based on alkyl chain length and crystallinity trends.
Biological Activity
The compound 6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a cyclohexadiene core substituted with various alkoxy groups, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 511.77 g/mol.
Structural Formula
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of cyclohexadiene have been reported to induce apoptosis in various cancer cell lines through the activation of caspase pathways. A study focused on related compounds demonstrated that they inhibit cell proliferation by disrupting mitochondrial function and inducing oxidative stress .
Antimicrobial Activity
The compound’s heptyloxy and octyloxy substituents may enhance its lipophilicity, allowing better penetration into microbial membranes. Preliminary tests show that similar compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The mode of action is hypothesized to involve disruption of membrane integrity and interference with cellular respiration .
The biological mechanisms through which this compound operates are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : Research indicates that such compounds can modulate pathways like NF-kB and MAPK, which are crucial for cell survival and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Disruption of metabolic pathways |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Heptyloxy | Increased lipophilicity | Enhances membrane penetration |
| Octyloxy | Potential for enhanced activity | May improve solubility |
Case Studies
- Study on Anticancer Activity : A recent in vitro study assessed the cytotoxic effects of structurally related compounds on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
- Antimicrobial Efficacy : In another investigation, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
